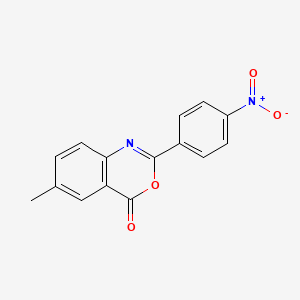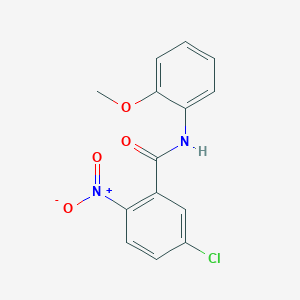![molecular formula C20H22N4O4 B11660824 4-(morpholin-4-ylmethyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11660824.png)
4-(morpholin-4-ylmethyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide is a complex organic compound with a unique structure that combines a morpholine ring, a nitrophenyl group, and a benzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide typically involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification methods to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Wissenschaftliche Forschungsanwendungen
4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in electron transfer processes, while the morpholine ring can enhance the compound’s solubility and bioavailability. The benzohydrazide moiety can form hydrogen bonds with target molecules, stabilizing the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(morpholin-4-ylmethyl)aniline
- 4-nitrobenzaldehyde
- Benzohydrazide derivatives
Uniqueness
4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility, while the nitrophenyl group provides potential for electron transfer reactions. The benzohydrazide moiety allows for versatile chemical modifications, making this compound valuable in various research applications .
Eigenschaften
Molekularformel |
C20H22N4O4 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
4-(morpholin-4-ylmethyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C20H22N4O4/c1-15(17-6-8-19(9-7-17)24(26)27)21-22-20(25)18-4-2-16(3-5-18)14-23-10-12-28-13-11-23/h2-9H,10-14H2,1H3,(H,22,25)/b21-15+ |
InChI-Schlüssel |
KFSOQBATMWTPLS-RCCKNPSSSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660746.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11660758.png)


![3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B11660768.png)

![4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11660773.png)
![N-(4-Iodo-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamide](/img/structure/B11660781.png)
![2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B11660786.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11660792.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11660806.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660816.png)
![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B11660832.png)
